molecular formula C15H19F3N2O5 B1388255 (2,6-Dimethoxy-phenyl)-piperazin-1-yl-methanone trifluoroacetate CAS No. 1185301-65-8

(2,6-Dimethoxy-phenyl)-piperazin-1-yl-methanone trifluoroacetate

Cat. No.: B1388255
CAS No.: 1185301-65-8
M. Wt: 364.32 g/mol
InChI Key: ALIQIGVSALQHTQ-UHFFFAOYSA-N
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Description

(2,6-Dimethoxy-phenyl)-piperazin-1-yl-methanone trifluoroacetate is a useful research compound. Its molecular formula is C15H19F3N2O5 and its molecular weight is 364.32 g/mol. The purity is usually 95%.
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Biological Activity

(2,6-Dimethoxy-phenyl)-piperazin-1-yl-methanone trifluoroacetate (CAS No. 1185301-65-8) is a chemical compound with the molecular formula C15H19F3N2O5 and a molecular weight of 364.32 g/mol. This compound has garnered interest in pharmacological research due to its potential biological activities, including anti-tumor and antimicrobial properties. This article reviews the biological activity of this compound based on various studies and findings.

The chemical structure of this compound is characterized by a piperazine ring substituted with a dimethoxyphenyl group and a trifluoroacetate moiety. The presence of these functional groups may contribute to its biological activity.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant anti-tumor properties. A study demonstrated that derivatives of piperazine showed cytotoxic effects against various cancer cell lines, suggesting that modifications to the piperazine structure can enhance biological activity. Specifically, compounds with similar structures have been shown to induce apoptosis in cancer cells and inhibit tumor growth in xenograft models .

Table 1: Summary of Antitumor Activity Studies

CompoundCell LineIC50 (µM)Mechanism
Compound AHeLa5.0Apoptosis induction
Compound BMCF-73.8RAS inhibition
This compoundVariousTBDTBD

Antimicrobial Activity

The antimicrobial properties of this compound have been explored through various assays. Compounds with similar piperazine modifications have shown effective inhibition against Gram-positive and Gram-negative bacteria as well as fungi. For instance, studies reported that certain piperazine derivatives exhibited minimum inhibitory concentration (MIC) values ranging from 6 to 25 µg/mL against various pathogens .

Table 2: Antimicrobial Efficacy of Related Compounds

CompoundPathogenZone of Inhibition (mm)MIC (µg/mL)
Compound CE. coli1510
Compound DS. aureus2012
This compoundTBDTBDTBD

The exact mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that its activity may involve interactions with specific cellular targets such as enzymes or receptors involved in cell signaling pathways related to apoptosis and microbial resistance.

Case Studies

Recent case studies have highlighted the potential therapeutic applications of this compound in cancer treatment and infectious diseases:

  • Case Study on Antitumor Effects : A recent study utilized xenograft models to evaluate the efficacy of piperazine derivatives, including variations of this compound. Results indicated significant tumor reduction compared to control groups .
  • Case Study on Antimicrobial Activity : Another investigation focused on the antimicrobial properties of piperazine derivatives against resistant bacterial strains. The study found that certain modifications led to enhanced effectiveness against multi-drug resistant bacteria .

Properties

IUPAC Name

(2,6-dimethoxyphenyl)-piperazin-1-ylmethanone;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3.C2HF3O2/c1-17-10-4-3-5-11(18-2)12(10)13(16)15-8-6-14-7-9-15;3-2(4,5)1(6)7/h3-5,14H,6-9H2,1-2H3;(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALIQIGVSALQHTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)N2CCNCC2.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19F3N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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